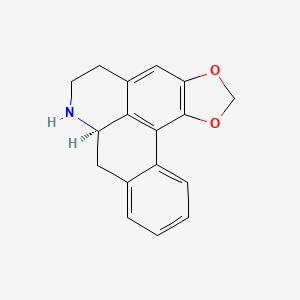

1,2-Methylenedioxynoraporphine

Description

Properties

IUPAC Name |

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUKBKUWSHDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anonaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1862-41-5 | |

| Record name | Anonaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 123 °C | |

| Record name | Anonaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of 1,2-Methylenedioxynoraporphine

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and characterization of the aporphine alkaloid, 1,2-Methylenedioxynoraporphine. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology. The guide delves into the primary plant genera known or likely to produce this compound, with a significant focus on Stephania species. Detailed methodologies for extraction, purification, and spectroscopic analysis are presented to facilitate the successful isolation and identification of this compound for further research and development.

Introduction: The Aporphine Alkaloid Landscape

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids, with over 500 known compounds. These natural products are renowned for their wide range of pharmacological activities, making them a subject of intense research in drug discovery. A key structural feature of many aporphine alkaloids, including this compound, is the presence of a methylenedioxy bridge, a functional group often associated with significant biological effects.

This compound is a noraporphine, meaning it lacks a methyl group on the nitrogen atom of the aporphine core. This structural nuance can significantly influence its pharmacological profile compared to its N-methylated counterparts. This guide aims to provide a detailed exploration of its natural origins and the scientific framework for its isolation and characterization.

Principal Natural Sources

While direct reports detailing the isolation of this compound are scarce, phytochemical evidence strongly points to its probable occurrence in specific plant families and genera known for producing structurally related aporphine alkaloids.

The Genus Stephania (Menispermaceae)

The genus Stephania is a prolific source of diverse isoquinoline alkaloids, including aporphines. Of particular relevance is the documented presence of stephalagine (1,2-methylenedioxy-3-methoxyaporphine) in Stephania dinklagei.[1][2] Stephalagine is a close structural analog of this compound, differing only by the presence of a methoxy group at the C-3 position and a methyl group on the nitrogen. The confirmed biosynthesis of stephalagine in S. dinklagei strongly suggests that the enzymatic machinery for producing the 1,2-methylenedioxy-noraporphine scaffold is present in this plant. It is highly plausible that this compound exists as a biosynthetic precursor or a minor co-occurring alkaloid in S. dinklagei and other related Stephania species.

The Genus Magnolia (Magnoliaceae)

Chemical databases indicate the presence of this compound in Magnolia officinalis.[3] The bark of Magnolia officinalis has a long history of use in traditional Chinese medicine and is known to contain a variety of bioactive compounds, including other types of alkaloids. This suggests that Magnolia officinalis is another promising natural source for the targeted isolation of this compound.

Biosynthesis: The Formation of the 1,2-Methylenedioxy Bridge

The biosynthesis of aporphine alkaloids is a complex process originating from the amino acid tyrosine. A key step in the formation of this compound and its analogs is the creation of the methylenedioxy bridge. This reaction is catalyzed by a specific class of cytochrome P450 enzymes .[4][5][6][7] These enzymes facilitate an oxidative cyclization of adjacent hydroxyl and methoxy groups on the aromatic ring of a precursor molecule to form the characteristic five-membered methylenedioxy ring.

The proposed biosynthetic pathway, leading to the aporphine core and the subsequent formation of the methylenedioxy bridge, is a critical area of study for understanding the production of these alkaloids in plants and for potential synthetic biology applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic and DNA damaging activity of some aporphine alkaloids from Stephania dinklagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Strategic Isolation and Purification of 1,2-Methylenedioxynoraporphine from Botanical Sources

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded framework for the isolation and purification of 1,2-Methylenedioxynoraporphine, an aporphine alkaloid of significant interest to the research and drug development community. The methodologies detailed herein are synthesized from established principles of natural product chemistry, emphasizing not just the procedural steps but the underlying chemical logic that ensures reproducibility and high purity.

Introduction: The Chemical Rationale

This compound belongs to the aporphine class of alkaloids, a group of naturally occurring compounds characterized by a specific tetracyclic core structure.[1] As with most alkaloids, its key chemical feature is the presence of a basic nitrogen atom, which dictates its solubility and reactivity.[2] In the plant's acidic vacuole, it exists primarily as a salt, making it soluble in polar solvents like water. To isolate it, we must manipulate its acid-base chemistry to shift its solubility between aqueous and organic phases, thereby separating it from other plant constituents.[3]

The general principle involves converting the polar alkaloid salt into its non-polar "free base" form using an alkaline solution.[3] This non-polar form is soluble in organic solvents, allowing for its extraction from the aqueous plant matrix. Subsequently, the process is reversed by introducing an acidic solution, which converts the free base back into a salt that partitions into the new aqueous phase, leaving behind non-basic impurities in the organic layer.[2][4] This acid-base partitioning is the cornerstone of effective alkaloid extraction.

Part 1: Botanical Matrix Preparation

The success of any natural product isolation begins with the meticulous preparation of the starting material.

1.1. Source Material Selection and Handling: The concentration of this compound can vary significantly between plant species and even between different parts of the same plant (e.g., leaves, stems, roots). A thorough literature review to identify validated botanical sources is the critical first step. Once acquired, the plant material must be dried promptly (via air-drying or lyophilization) to prevent enzymatic degradation of the target alkaloid and inhibit microbial growth.

1.2. Comminution: The dried plant material must be ground into a fine powder. This process, known as comminution, dramatically increases the surface area available for solvent penetration, which is essential for achieving efficient extraction. For laboratory-scale work, a high-speed blender or a mill is suitable.

Part 2: Multi-Stage Extraction Workflow

The following workflow is a robust method for selectively extracting the total alkaloid fraction from the prepared plant material.

2.1. Detailed Experimental Protocol: Acid-Base Extraction

-

Defatting: The powdered plant material is first macerated or extracted (e.g., via Soxhlet) with a non-polar solvent such as n-hexane or petroleum ether.[5] This crucial step removes lipids, waxes, and other non-polar compounds that could interfere with subsequent purification stages. The solvent is then discarded.

-

Basification of Plant Material: The defatted plant powder is moistened with water to form a paste, and a base (e.g., concentrated ammonium hydroxide or 10% sodium carbonate solution) is added and mixed thoroughly.[2][4] This deprotonates the nitrogen atom of the alkaloids, converting them from their salt form to the free base form.

-

Primary Organic Extraction: The basified plant material is then extracted exhaustively with an immiscible organic solvent like dichloromethane (DCM) or chloroform. The free base alkaloids, being non-polar, will dissolve in this organic phase.

-

Acidic Partitioning: The combined organic extracts are pooled and partitioned against a dilute aqueous acid solution (e.g., 2-5% hydrochloric acid). The acidic solution protonates the basic nitrogen of the alkaloids, converting them back into salts. These salts are now soluble in the aqueous layer, while many non-basic impurities remain in the organic phase, which is subsequently discarded.[2][6]

-

Liberation and Final Extraction: The acidic aqueous layer is collected and carefully made basic again (pH 9-10) with a base like ammonium hydroxide. This causes the alkaloid free bases to precipitate. This solution is then immediately and exhaustively extracted with fresh DCM or chloroform to recover the purified free bases in the organic layer.

-

Concentration: The final organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Part 3: Chromatographic Purification

The crude extract is a complex mixture requiring chromatographic separation to isolate the target compound, this compound. This is typically a multi-step process.

3.1. Column Chromatography (CC)

This is the primary workhorse for the initial separation of the crude extract.[7][8]

-

Stationary Phase: Silica gel (100-200 mesh) is commonly used for aporphine alkaloid separation.[8]

-

Mobile Phase: A gradient elution system is most effective. The column is typically started with a less polar solvent system (e.g., chloroform) and the polarity is gradually increased by adding a more polar solvent, such as methanol.[9] For example, one might start with 100% Chloroform, then move to 99:1 Chloroform:Methanol, then 98:2, and so on.

-

Fraction Collection: Eluent is collected in numerous small fractions. Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify which fractions contain the compound of interest. Fractions with similar TLC profiles are pooled together.

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (100-200 mesh) | Provides good separation for moderately polar compounds like aporphine alkaloids.[8] |

| Mobile Phase | Chloroform/Methanol Gradient | Allows for the sequential elution of compounds based on increasing polarity.[9] |

| Monitoring | Thin-Layer Chromatography (TLC) | A rapid and effective method to visualize the separation and guide the pooling of fractions.[8] |

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity (>98%), fractions enriched with this compound from the column chromatography step are subjected to a final "polishing" step using preparative HPLC.[8][10]

-

Stationary Phase: A reverse-phase column, such as a C18 column, is typically employed.

-

Mobile Phase: A common mobile phase for aporphine alkaloids might consist of a mixture of acetonitrile and water, often with a modifier like triethylamine or acetic acid to improve peak shape.[11]

-

Detection: A UV detector is used, typically set to a wavelength where the aporphine core has strong absorbance (e.g., around 270 nm).[11]

| Parameter | Specification | Rationale |

| Column | Reverse-Phase C18 | Separates compounds based on hydrophobicity, offering a different selectivity from normal-phase silica gel. |

| Mobile Phase | Acetonitrile/Water (+ modifier) | A versatile solvent system for reverse-phase separation of alkaloids.[11] |

| Detection | UV at ~270 nm | Aporphine alkaloids typically exhibit strong UV absorbance at this wavelength, allowing for sensitive detection.[11] |

Part 4: Structural Elucidation and Purity Assessment

Once the compound is isolated, its identity and purity must be rigorously confirmed.

-

Structural Confirmation: A combination of spectroscopic techniques is required for unambiguous structure determination.

-

Purity Analysis: The purity of the final compound is typically assessed using analytical High-Performance Liquid Chromatography (HPLC), which should show a single, sharp peak.[11]

This guide outlines a robust and logical pathway from raw plant material to a highly purified, structurally confirmed sample of this compound. Each step is designed to systematically remove impurities based on fundamental chemical principles, ensuring a process that is both effective and reproducible.

References

-

Title: alkaloids and extraction of alkaloids | PPTX Source: Slideshare URL: [Link]

-

Title: Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes Source: ResearchGate URL: [Link]

-

Title: Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction? Source: ResearchGate URL: [Link]

-

Title: Alkaloid Purification Source: Lifeasible URL: [Link]

- Title: Process for the extraction and purification of alkaloids Source: Google Patents URL

-

Title: Content Background: How Do Active Compounds Get Out of the Plants? Source: The PEP Project - Duke University URL: [Link]

-

Title: Antioxidant and anticancer activities of an Aporphine alkaloid isolated from Alphonsea sclerocarpa Source: The Journal of Phytopharmacology URL: [Link]

-

Title: Alkaloids: Isolation and purification Source: ResearchGate URL: [Link]

-

Title: A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry Source: PubMed URL: [Link]

Sources

- 1. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]

- 4. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 7. Alkaloid Purification - Lifeasible [lifeasible.com]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 1,2-Methylenedioxynoraporphine in Annonaceae

Abstract

The Annonaceae family, a diverse group of flowering plants, is a prolific source of benzylisoquinoline alkaloids (BIAs), particularly those with the aporphine scaffold.[1] These compounds exhibit a wide range of pharmacological activities, making them compelling targets for drug discovery and development.[2] Among these, 1,2-Methylenedioxynoraporphine represents a structurally distinct subgroup characterized by a methylenedioxy bridge and a secondary amine. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Annonaceae. While the complete pathway has not been fully elucidated in a single Annonaceae species, this document synthesizes current knowledge from related pathways in other plant families to construct a scientifically robust model. We will delve into the key enzymatic steps, from the foundational precursor (S)-reticuline to the formation of the core aporphine structure, and the subsequent modifications—specifically the formation of the 1,2-methylenedioxy bridge and N-demethylation—that lead to the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic logic underlying the formation of these complex natural products.

Introduction: The Significance of Aporphine Alkaloids in Annonaceae

The Annonaceae family is renowned for its rich chemical diversity, with aporphine alkaloids being one of the most prominent classes of secondary metabolites.[3] These compounds are derived from the benzylisoquinoline alkaloid pathway and are characterized by a tetracyclic ring system.[4] The structural variations within the aporphine family, including different oxygenation patterns, N-alkylation, and the presence of unique functional groups like the methylenedioxy bridge, contribute to their diverse biological activities.[5]

This compound and its derivatives are of particular interest due to their potential therapeutic applications. The methylenedioxy group is a key pharmacophore in many bioactive compounds, influencing their lipophilicity and metabolic stability. The "nor" designation indicates the absence of a methyl group on the nitrogen atom, which can significantly alter the compound's pharmacological profile compared to its N-methylated counterpart. Understanding the biosynthesis of these molecules is crucial for their potential biotechnological production and for the rational design of novel therapeutic agents.

The Core Biosynthetic Pathway: From L-Tyrosine to the Aporphine Scaffold

The biosynthesis of all aporphine alkaloids begins with the precursor L-tyrosine, which is converted to (S)-norcoclaurine, the central intermediate for all benzylisoquinoline alkaloids.[6] A series of enzymatic reactions, including O-methylations, N-methylation, and hydroxylation, then lead to the critical branch-point intermediate, (S)-reticuline.[6]

The pivotal step in the formation of the aporphine scaffold is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP80G subfamily.[6][7] This oxidative coupling reaction forms the characteristic tetracyclic core of the aporphine alkaloids.[4]

Caption: The initial steps of aporphine alkaloid biosynthesis.

Key Tailoring Steps: Formation of this compound

Following the formation of the basic aporphine scaffold, a series of "tailoring" reactions occur to produce the vast diversity of aporphine alkaloids observed in nature. For the biosynthesis of this compound, two critical modifications are required: the formation of the 1,2-methylenedioxy bridge and the N-demethylation of the nitrogen atom.

Formation of the 1,2-Methylenedioxy Bridge: The Role of CYP719 Enzymes

The formation of the methylenedioxy bridge is a crucial step in the biosynthesis of many benzylisoquinoline alkaloids.[8] This reaction is catalyzed by a specific class of cytochrome P450 enzymes known as the CYP719 family.[8][9] These enzymes utilize molecular oxygen and NADPH to catalyze the oxidation of two adjacent hydroxyl groups on an aromatic ring, which then cyclize to form the methylenedioxy bridge.

While the specific CYP719 enzymes responsible for this transformation on an aporphine scaffold within Annonaceae have not yet been characterized, studies on other plant families, such as Papaveraceae, have provided a solid mechanistic framework.[8][9] It is highly probable that a homologous CYP719 enzyme in Annonaceae recognizes a dihydroxylated aporphine precursor and catalyzes the formation of the 1,2-methylenedioxy bridge.

N-Demethylation: The "Nor" Aporphine Moiety

The final step in the proposed pathway is the removal of the methyl group from the nitrogen atom of the aporphine core to yield the "nor" structure. The enzymatic N-demethylation of alkaloids is a known, though less commonly characterized, reaction in plant secondary metabolism.[10][11] This process is often catalyzed by cytochrome P450 enzymes or 2-oxoglutarate-dependent dioxygenases.

The N-demethylation step is significant as it can dramatically alter the pharmacological properties of the alkaloid. For instance, the N-demethylation of morphine yields normorphine, which has a different receptor binding profile. While the specific enzyme responsible for the N-demethylation of aporphine alkaloids in Annonaceae remains to be identified, it represents a key final tailoring step in the biosynthesis of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Properties

While specific kinetic data for the enzymes in the this compound pathway from Annonaceae are not yet available, we can infer their properties based on homologous enzymes from other plant species.

| Enzyme Family | Proposed Function | Substrate (Hypothetical) | Product (Hypothetical) | Cofactors | Cellular Localization |

| CYP80G | Intramolecular C-C Phenol Coupling | (S)-Reticuline | (S)-Corytuberine (or similar aporphine core) | NADPH, O₂ | Endoplasmic Reticulum |

| CYP719 | Methylenedioxy Bridge Formation | 1,2-Dihydroxy-N-methylaporphine | 1,2-Methylenedioxy-N-methylaporphine | NADPH, O₂ | Endoplasmic Reticulum |

| N-Demethylase | N-demethylation | 1,2-Methylenedioxy-N-methylaporphine | This compound | Varies (e.g., NADPH, O₂, 2-oxoglutarate) | Endoplasmic Reticulum or Cytosol |

Experimental Protocols: A General Framework for Enzyme Characterization

The characterization of the enzymes involved in the biosynthesis of this compound in Annonaceae would require a multi-step approach. Below is a generalized protocol for the isolation and characterization of the key cytochrome P450 enzymes.

Protocol: Isolation of Microsomes from Annonaceae Plant Material

-

Plant Material: Harvest young, actively growing tissues (e.g., leaves, stems) from the selected Annonaceae species.

-

Homogenization: Grind the tissue to a fine powder in liquid nitrogen.

-

Extraction Buffer: Resuspend the powder in a suitable extraction buffer containing a high concentration of a reducing agent (e.g., DTT or sodium ascorbate) and a non-ionic detergent (e.g., Triton X-100) to solubilize membrane proteins.

-

Centrifugation: Perform a series of differential centrifugations to pellet and remove cell debris, nuclei, and mitochondria.

-

Microsome Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum and associated P450 enzymes.

-

Resuspension: Gently resuspend the microsomal pellet in a storage buffer containing glycerol for cryopreservation.

Protocol: Heterologous Expression and in vitro Enzyme Assays

-

Gene Identification: Identify candidate CYP80G and CYP719 genes from a transcriptome or genome sequence of the Annonaceae species of interest based on homology to known alkaloid biosynthetic genes.

-

Cloning: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., for yeast or insect cells).

-

Heterologous Expression: Transform the expression constructs into the chosen host organism (e.g., Saccharomyces cerevisiae) and induce protein expression.

-

Microsome Isolation: Isolate microsomes from the recombinant host as described in Protocol 5.1.

-

Enzyme Assay: Incubate the recombinant microsomes with the putative substrate (e.g., (S)-reticuline for CYP80G candidates, a dihydroxylated aporphine for CYP719 candidates) and the necessary cofactors (NADPH).

-

Product Analysis: Extract the reaction products and analyze them by LC-MS or GC-MS to identify the formation of the expected aporphine or methylenedioxy-bridged product.

Caption: A generalized workflow for enzyme characterization.

Future Directions and Conclusion

The biosynthesis of this compound in Annonaceae represents a fascinating area of plant biochemistry with significant potential for drug discovery. While the complete pathway is yet to be fully elucidated in this family, the foundational knowledge from related pathways provides a strong framework for future research. Key future directions should include:

-

Transcriptome and Genome Sequencing: Generating high-quality sequence data for various Annonaceae species will be crucial for identifying the specific genes encoding the enzymes of this pathway.

-

Functional Characterization: The heterologous expression and in vitro characterization of the candidate CYP80G, CYP719, and N-demethylase enzymes will be essential to confirm their roles in the pathway.

-

Metabolic Engineering: Once the pathway is fully understood, there is potential for the metabolic engineering of microorganisms or model plants to produce this compound and its derivatives for pharmacological evaluation.

References

-

Chávez, D. M. L., Rolf, M., Gesell, A., & Kutchan, T. M. (2011). Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana. Archives of Biochemistry and Biophysics, 507(1), 189–198. [Link]

-

Wikipedia. (n.d.). Aporphine alkaloids. [Link]

-

ResearchGate. (2011). Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana. [Link]

-

ResearchGate. (n.d.). Alkaloids biosynthesis during early development in Annona species. [Link]

-

Macias, M. A., et al. (2022). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2016). Occurrence of alkaloids in species of the genus Annona L. (Annonaceae): A review. [Link]

-

ResearchGate. (n.d.). (PDF) Alkaloids from leaves of Annona muricata. [Link]

-

ACS Publications. (1965). The Aporphine Alkaloids. [Link]

-

ResearchGate. (n.d.). The proposed biosynthetic pathway of aporphine alkaloids and the.... [Link]

-

JSM Biochemistry and Molecular Biology. (2017). Alkaloids from Annona: Review from 2005 to 2016. [Link]

-

MDPI. (2021). Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. [Link]

-

SciELO. (2014). ALKALOIDS AND ACETOGENINS IN ANNONACEAE DEVELOPMENT: BIOLOGICAL CONSIDERATIONS. [Link]

-

PubMed. (2007). Annonamine, a new aporphine alkaloid from the leaves of Annona muricata. [Link]

-

ResearchGate. (n.d.). (PDF) Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. [Link]

-

MDPI. (2024). Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis. [Link]

-

PubMed. (2001). Photochemical N-demethylation of alkaloids. [Link]

-

Wikipedia. (n.d.). Aporphine. [Link]

-

PubMed Central. (2023). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. [Link]

-

National Institutes of Health. (2022). A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry. [Link]

-

PubMed. (2003). Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells. [Link]

-

ResearchGate. (n.d.). (PDF) N-Demethylation of Alkaloids. [Link]

-

ResearchGate. (n.d.). Isolation and cytotoxicity evaluation of some oxoaporphine alkaloids from Annonaceae. [Link]

-

ScienceDirect. (2022). Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. [Link]

-

ResearchGate. (n.d.). Aporphine alkaloids from the stem bark of Guatteria pogonopus (Annonaceae). [Link]

-

National Institutes of Health. (2024). Three New Aporphine Alkaloids with Glucose Consumption Increase Activity from Cassytha filiformis. [Link]

-

ResearchGate. (n.d.). Aporphine Alkaloids from Guatteria stenopetala (Annonaceae). [Link]

-

ResearchGate. (n.d.). Structures of Isolated Aporphine Alkaloids. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. benchchem.com [benchchem.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data for 1,2-Methylenedioxynoraporphine: An In-depth Technical Guide

Introduction

1,2-Methylenedioxynoraporphine is a member of the aporphine class of isoquinoline alkaloids, a diverse family of natural products known for their significant pharmacological activities. The rigid tetracyclic core of the aporphine skeleton, coupled with various substitution patterns on the aromatic rings, gives rise to a wide array of compounds with potential therapeutic applications. Accurate structural elucidation is paramount in the study and development of these molecules, and a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary toolkit for unambiguous characterization.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The atoms in this compound are numbered according to standard nomenclature for aporphine alkaloids to facilitate the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic, methylenedioxy, and aliphatic protons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.50 - 6.70 | s | - |

| H-8 | 6.80 - 7.00 | d | ~8.0 |

| H-9 | 7.10 - 7.30 | t | ~8.0 |

| H-10 | 7.10 - 7.30 | t | ~8.0 |

| H-11 | 7.80 - 8.10 | d | ~8.0 |

| -O-CH₂-O- | 5.90, 6.10 | d, d | ~1.5 |

| H-4, H-5, H-6a, H-7 | 2.50 - 3.50 | m | - |

| N-H | 1.5 - 2.5 | br s | - |

Interpretation:

-

Aromatic Protons: The aromatic protons on rings A and D will appear in the downfield region of the spectrum. H-11 is typically the most deshielded aromatic proton due to the anisotropic effect of the adjacent aromatic ring A.[1] The proton at C-3 is expected to be a singlet and resonate at a relatively high field for an aromatic proton.[1]

-

Methylenedioxy Protons: A key feature is the signal for the methylenedioxy group. Due to the twisted nature of the biphenyl system in aporphines, the two protons of the methylenedioxy group are diastereotopic and are expected to appear as two distinct doublets with a small geminal coupling constant.[1]

-

Aliphatic Protons: The protons on the saturated ring B will appear as a complex multiplet in the upfield region of the spectrum.

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small cotton plug into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[2]

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 142.0 - 144.0 |

| C-2 | 146.0 - 148.0 |

| C-3 | 107.0 - 109.0 |

| C-3a | 127.0 - 129.0 |

| C-4 | 29.0 - 31.0 |

| C-5 | 53.0 - 55.0 |

| C-6a | 62.0 - 64.0 |

| C-7 | 34.0 - 36.0 |

| C-7a | 128.0 - 130.0 |

| C-8 | 126.0 - 128.0 |

| C-9 | 126.0 - 128.0 |

| C-10 | 126.0 - 128.0 |

| C-11 | 127.0 - 129.0 |

| C-11a | 120.0 - 122.0 |

| C-11b | 130.0 - 132.0 |

| -O-CH₂-O- | 100.0 - 102.0 |

Interpretation:

-

Aromatic Carbons: The aromatic carbons will resonate in the downfield region (δ 105-150 ppm). Carbons attached to oxygen (C-1 and C-2) will be the most deshielded.

-

Methylenedioxy Carbon: The carbon of the methylenedioxy group has a characteristic chemical shift around δ 100-102 ppm.[3][4]

-

Aliphatic Carbons: The sp³ hybridized carbons of ring B will appear in the upfield region of the spectrum (δ 29-64 ppm).

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR spectroscopy. A slightly more concentrated sample may be beneficial due to the lower natural abundance of ¹³C.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each carbon atom, simplifying interpretation.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

If desired, run DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon multiplicities.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to strong |

| C-O-C Stretch (ether) | 1000 - 1300 | Strong |

| Methylenedioxy Group | ~1250, ~1040, ~930 | Strong |

Interpretation:

-

The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration.

-

Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretches.

-

The sharp peaks in the 1500-1600 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic rings.

-

Strong absorptions in the fingerprint region, particularly around 1250, 1040, and 930 cm⁻¹, are highly characteristic of the methylenedioxy group.[5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[6]

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Data Acquisition:

-

Place the KBr pellet or the salt plate with the thin film in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and elucidating the structure.

Predicted Mass Spectrometry Data for this compound

-

Molecular Formula: C₁₇H₁₅NO₂

-

Molecular Weight: 265.31 g/mol

-

Predicted Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): m/z 265 or 266

Key Fragmentation Pathways:

A key fragmentation pathway for aporphine alkaloids with a methylenedioxy group involves the loss of formaldehyde (CH₂O, 30 Da) followed by the loss of carbon monoxide (CO, 28 Da).[8][9][10] For noraporphines, the initial fragmentation often involves the loss of the amino group.[11]

Predicted Key Fragment Ions:

| m/z | Proposed Fragment |

| 265 | [M]⁺ |

| 266 | [M+H]⁺ |

| 248 | [M-NH₃]⁺ |

| 235 | [M-CH₂O]⁺ |

| 207 | [M-CH₂O-CO]⁺ |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.[12]

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates how NMR, IR, and MS data are synergistically used to confirm the structure of this compound.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

References

-

Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. [Link]

-

Stévigny, C., et al. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 523-8. [Link]

-

13C NMR spectroscopic data of aporphine alkaloids. ResearchGate. [Link]

-

IR Sample Preparation: A Practical Guide. Chemistry LibreTexts. [Link]

-

IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

-

General chemical aspects. University of Malaya Students' Repository. [Link]

-

Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Scite.ai. [Link]

-

In vitro Cytotoxic Activities of Aporphine Alkaloids from the Leaves of Alseodaphne peduncularis (Wall. ex. Ness) Meissn. International Journal of Pharmacognosy and Phytochemical Research. [Link]

-

Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

-

IR Sample Preparation Techniques. Scribd. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. [Link]

-

Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed. [Link]

-

Dereplication of Isoquinoline-Derived Alkaloids from the Trunk Bark of Unonopsis rufescens (Annonaceae) by LC-MS/MS. SciELO. [Link]

-

The Carbon-13 NMR Spectra of Aporphine Alkaloids. ResearchGate. [Link]

-

Antioxidant and anticancer activities of an Aporphine alkaloid isolated from Alphonsea sclerocarpa. The Journal of Phytopharmacology. [Link]

-

Alkaloids. V. P. & R. P. T. P. Science College. [Link]

-

Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]

-

Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. ResearchGate. [Link]

-

Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. MDPI. [Link]

-

A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PubMed Central. [Link]

-

Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Applied Spectroscopy. [Link]

-

Alkaloids General methods of structural elucidation of Alkaloids. SlideShare. [Link]

-

General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

-

NMR approaches depicted in the article. ResearchGate. [Link]

-

¹H-NMR spectrum of alkaloid 1. ResearchGate. [Link]

-

13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives. Canadian Science Publishing. [Link]

-

Protocol to perform fragment screening using NMR spectroscopy. PubMed Central. [Link]

-

Profiling of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR... ResearchGate. [Link]

-

13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives. Canadian Science Publishing. [Link]

Sources

- 1. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. scispace.com [scispace.com]

An In-Depth Technical Guide to 1,2-Methylenedioxynoraporphine (Anonaine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-Methylenedioxynoraporphine, an important bioactive alkaloid commonly known in scientific literature as Anonaine. This document delves into its chemical identity, structural elucidation, synthesis, and pharmacological significance, offering valuable insights for professionals in chemical research and drug development.

Core Chemical Identity

This compound is chemically classified as a noraporphine alkaloid. It is most frequently referred to as Anonaine in research and commercial contexts. The naturally occurring enantiomer is (R)-(-)-Anonaine.

CAS Number and Molecular Formula

For precise identification and database referencing, the following identifiers are critical:

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | Anonaine |

| CAS Number | 1862-41-5 ((R)-(-)-Anonaine)[1][2][3][4] |

| Molecular Formula | C₁₇H₁₅NO₂[1][4][5] |

| Molecular Weight | 265.31 g/mol [1][3][4][5] |

Chemical Structure

The molecular architecture of Anonaine is characterized by a tetracyclic aporphine core with a methylenedioxy functional group attached to the aromatic ring at the 1 and 2 positions.

Chemical Structure of Anonaine (this compound)

Caption: 2D Chemical Structure of Anonaine.

Physicochemical and Spectroscopic Data

Accurate characterization of Anonaine is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value |

| Appearance | Powder[4] |

| Melting Point | 122-123 °C[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of Anonaine.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a unique fingerprint of the carbon skeleton.[5]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

-

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the molecule, aiding in structural elucidation.[6]

Note: While the existence of this data is confirmed, detailed spectra with peak assignments require access to specialized chemical databases.

Synthesis and Extraction

Anonaine can be obtained through both synthetic routes and extraction from natural sources.

Chemical Synthesis Workflow

A known synthetic pathway to produce a racemic mixture of Anonaine (d,l-anonaine) involves a multi-step process.[1][4] The causality behind this experimental design is to build the complex tetracyclic aporphine core from simpler, commercially available starting materials.

Caption: Synthetic pathway for d,l-Anonaine.

Step-by-Step Methodology:

-

Amide Formation: The synthesis commences with the condensation of β-3,4-methylenedioxyphenylethylamine (homopiperonylamine) and o-nitrophenylacetyl chloride to form the corresponding amide.[4] This step covalently links the two key fragments of the final molecule.

-

Cyclization: The resulting amide undergoes a Pictet-Spengler reaction to yield a dihydroisoquinoline derivative.[1] This is a critical ring-forming step that creates a portion of the heterocyclic core.

-

Reduction and Ring Closure: The hydriodide salt of the dihydroisoquinoline is reduced, and the product is then subjected to a Pschorr ring closure reaction to furnish d,l-anonaine.[4] This final cyclization completes the aporphine skeleton.

Extraction from Natural Sources

Anonaine is naturally present in various plants of the Annonaceae family.[1]

Protocol for Extraction from Annona reticulata Bark:

-

Preparation: The bark of Annona reticulata is dried and roasted.

-

Extraction: The prepared bark is then extracted with methanol.

-

Solvent Removal: The methanol is evaporated to yield a concentrated syrup.

-

Acid-Base Treatment: The syrup is treated with hydrochloric acid, and any insoluble salts are removed by filtration. The filtrate is then made basic with ammonium hydroxide.

-

Solvent Extraction: The basified solution is extracted with diethyl ether.

-

Purification: The ether extract is washed with a 5% sodium hydroxide solution to remove phenolic compounds.

-

Salt Formation and Recrystallization: The hydrochloride salt of Anonaine is formed by adding hydrochloric acid and is then recrystallized from diethyl ether to achieve high purity. The free base can be subsequently liberated.[1]

Pharmacological Profile and Mechanism of Action

Anonaine exhibits a diverse range of biological activities, making it a subject of significant interest in pharmacology and drug discovery.[7]

Summary of Biological Activities

| Biological Activity | Description |

| Anticancer | Induces apoptosis in various cancer cell lines, including human cervical and lung carcinoma cells.[1][2] |

| Antidepressant | Exhibits dopamine-uptake inhibitory properties, suggesting potential as an antidepressant agent.[1] |

| Vasorelaxant | Demonstrates Ca²⁺ channel and α₁-adrenoceptor blocking activity, leading to vasorelaxation.[3] |

| Antiparasitic & Antimicrobial | Shows activity against various parasites and microbes.[1] |

| Antioxidant | Possesses antioxidative properties.[1] |

In-Depth Mechanism of Action

The pharmacological effects of Anonaine are underpinned by its interaction with multiple cellular targets and pathways.

Signaling Pathways in Anonaine-Induced Apoptosis

Caption: Proposed mechanism of Anonaine-induced apoptosis.

In cancer cells, Anonaine is believed to induce apoptosis through several interconnected mechanisms. It promotes the generation of reactive oxygen species (ROS) and nitric oxide, leading to a decrease in the intracellular concentration of the antioxidant glutathione.[1][2] This oxidative stress contributes to DNA damage, which in turn activates caspases and other apoptosis-related proteins, ultimately leading to programmed cell death.[1][2]

Conclusion and Future Directions

This compound (Anonaine) is a versatile natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its potential as an anticancer, antidepressant, and vasorelaxant agent warrants further investigation. Future research should focus on detailed in vivo studies to validate the in vitro findings, as well as toxicological assessments to establish its safety profile. The development of more efficient and stereoselective synthetic routes would also be beneficial for producing larger quantities of this promising compound for extensive preclinical and clinical evaluation.

References

-

Anonaine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Li, H.-T., Wu, H.-M., Chen, H.-L., Liu, C.-M., & Chen, C.-Y. (2013). The pharmacological activities of (−)-anonaine. Molecules, 18(7), 8257–8263. [Link]

- Chen, C.-Y., Liu, T.-Z., Tseng, W.-C., Lu, F.-J., Hung, R.-P., & Chen, C.-H. (2007). (−)-Anonaine induces apoptosis through Bax- and caspase-dependent pathways in human cervical cancer (HeLa) cells. Food and Chemical Toxicology, 45(1), 72-80.

- Marion, L., Lemay, L., & Ayotte, R. (1950). The synthesis of dl-anonaine. Canadian Journal of Research, 28b(11), 733-737.

- Weitnauer, G. A. (1939). The Constitution and the Synthesis of the Alkaloid Anonaine.

-

PubChem. (n.d.). Anonaine. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Anonaine (FDB002193). Retrieved January 2, 2026, from [Link]

Sources

- 1. Anonaine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Pharmacological Activities of (−)-Anonaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Anonaine | C17H15NO2 | CID 160597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. anonaine(1862-41-5) 1H NMR spectrum [chemicalbook.com]

- 7. The pharmacological activities of (-)-anonaine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Pharmacological Screening of 1,2-Methylenedioxynoraporphine

Executive Summary

Aporphine alkaloids represent a significant class of isoquinoline alkaloids, recognized for their diverse and potent effects on the central nervous system (CNS).[1][2] This guide outlines a comprehensive, tiered strategy for the preliminary pharmacological screening of 1,2-Methylenedioxynoraporphine (MDNA), a novel, uncharacterized aporphine derivative. Given the structural motifs—an aporphine core often associated with dopaminergic and serotonergic activity, and a methylenedioxy group common in psychoactive compounds—this screening protocol is designed to efficiently elucidate the primary pharmacological profile of MDNA.[3] The workflow progresses from foundational in vitro receptor binding and functional assays to targeted in vivo behavioral assessments, culminating in an essential early-stage safety evaluation. Each protocol is presented with the underlying scientific rationale to empower researchers in drug development to make informed, data-driven decisions.

Introduction: Rationale and Strategic Overview

The Aporphine Scaffold: A Privileged Structure in Neuropharmacology

Aporphine alkaloids are characterized by a rigid tetracyclic core that serves as an effective scaffold for interacting with various G-protein coupled receptors (GPCRs).[2] Many natural and synthetic aporphines exhibit significant affinity for dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors, making them compelling candidates for CNS drug discovery.[3] The "nor-" designation in MDNA indicates a secondary amine, a structural feature that can alter receptor selectivity and potency compared to tertiary amine counterparts.

Hypothesis-Driven Target Selection for MDNA

The chemical structure of MDNA provides a logical basis for a focused screening approach. The aporphine backbone suggests primary interactions with monoamine GPCRs, while the 1,2-methylenedioxy moiety is known to confer potent activity at serotonin receptors, particularly the 5-HT2A subtype. Therefore, this guide prioritizes the characterization of MDNA's activity at dopamine D1 and D2 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, which are key targets for neuropsychiatric therapeutics.[4][5]

A Tiered Screening Strategy

To maximize efficiency and resource allocation, a multi-tiered screening approach is essential. This strategy begins with broad, high-throughput in vitro assays to identify primary molecular targets and functional activity. Promising results from this initial tier then justify progression to more complex and resource-intensive in vivo models to assess behavioral effects and preliminary safety.

Tier 1: In Vitro Pharmacological Profiling

The initial tier focuses on quantifying the direct interaction of MDNA with its hypothesized molecular targets and assessing its functional consequences.

Primary Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of MDNA for human dopamine D1, D2, and serotonin 5-HT1A, 5-HT2A receptors. A high affinity suggests a direct interaction.

Methodology Rationale: Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor. The assay measures the ability of the unlabeled test compound (MDNA) to displace a known radioactive ligand from the receptor.

Step-by-Step Protocol: Dopamine D2 Receptor Binding Assay

-

Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D2 receptor.[6] Culture in appropriate media (e.g., DMEM/F-12) with supplements and a selection agent to maintain receptor expression.[6]

-

Membrane Preparation: Harvest cells, homogenize in a buffered solution (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [³H]-Spiperone), and varying concentrations of MDNA.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of MDNA. Calculate the IC50 (concentration of MDNA that inhibits 50% of specific binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Delineating Agonism vs. Antagonism

Objective: To determine whether MDNA acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) at targets where it shows significant binding affinity.

Methodology Rationale: These assays measure the downstream cellular response following receptor binding.[4] For Gi/o-coupled receptors like D2, this involves measuring changes in cyclic AMP (cAMP) levels.[6][7] For Gq-coupled receptors like 5-HT2A, this involves measuring intracellular calcium flux.[8]

Step-by-Step Protocol: 5-HT2A Receptor Calcium Flux Assay

-

Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing the human 5-HT2A receptor and a promiscuous G-protein that couples to the calcium signaling pathway.[5][9]

-

Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 30-60 minutes at 37°C.[8]

-

Compound Addition: Use a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation) to add varying concentrations of MDNA (to test for agonist activity) or a fixed concentration of a known agonist (like serotonin) followed by varying concentrations of MDNA (to test for antagonist activity).

-

Signal Detection: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.[8]

-

Data Analysis: For agonist mode, plot the change in fluorescence against MDNA concentration to determine the EC50 (concentration for 50% maximal effect). For antagonist mode, plot the inhibition of the agonist response against MDNA concentration to determine the IC50.

Early Safety Screening: hERG Channel Assay

Objective: To assess the potential for MDNA to inhibit the hERG potassium channel, a critical off-target interaction linked to cardiac arrhythmias (QT prolongation).[10][11][12]

Methodology Rationale: Drug-induced inhibition of the hERG channel is a major cause of drug withdrawal from the market.[13] An early in vitro assessment is mandated by regulatory agencies like the FDA and EMA to de-risk compounds before they enter clinical trials.[14][15] The automated patch-clamp method is a high-throughput, reliable way to measure this interaction.[13]

Step-by-Step Protocol: Automated Patch-Clamp hERG Assay

-

Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG potassium channel.[10]

-

Assay Platform: Utilize an automated patch-clamp system (e.g., QPatch).[13]

-

Cell Preparation: Prepare a single-cell suspension and load it onto the instrument.

-

Data Acquisition: The instrument will automatically establish a whole-cell patch-clamp configuration. Apply a specific voltage protocol to elicit hERG currents.[10]

-

Compound Application: Apply varying concentrations of MDNA to the cells via the instrument's microfluidic system.

-

Measurement: Record the hERG channel current before and after the application of MDNA.

-

Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.[13] A low IC50 value (typically in the low micromolar or nanomolar range) is a potential safety concern.

| Hypothetical In Vitro Data Summary for MDNA | Receptor/Channel | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Mode of Action |

| Primary Targets | Dopamine D2 | 150 | >1000 | No functional activity |

| Serotonin 5-HT2A | 25 | 80 | Agonist | |

| Safety Target | hERG Channel | - | 12,500 | Inhibition |

Tier 2: In Vivo Behavioral & Safety Assessment

Based on a favorable in vitro profile (e.g., potent and selective 5-HT2A agonism with a wide safety margin over hERG), MDNA would advance to preliminary in vivo testing. Phenotypic screening in animal models provides crucial insights into the integrated physiological and behavioral effects of a compound.[16][17][18]

Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify a range of non-lethal doses for subsequent behavioral experiments.

Methodology Rationale: This is a foundational step in any in vivo program to ensure animal welfare and to establish a safe and effective dose range for pharmacological studies.[19]

Step-by-Step Protocol: Up-and-Down Procedure

-

Species Selection: Use a standard rodent model (e.g., Swiss Webster mice).

-

Dosing: Administer a single dose of MDNA to one animal via the intended clinical route (e.g., intraperitoneal, oral).

-

Observation: Observe the animal for a set period (e.g., 48 hours) for signs of toxicity or mortality.

-

Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal does not survive, the next animal receives a lower dose.

-

Iteration: Continue this process with a small number of animals until the MTD is accurately estimated.

Preliminary Behavioral Phenotyping

Objective: To characterize the behavioral effects of MDNA in rodent models, guided by the in vitro finding of 5-HT2A agonism.

Methodology Rationale: Specific behavioral assays can provide evidence for the engagement of certain CNS targets.[20] For a 5-HT2A agonist, the head-twitch response (HTR) in mice is a highly specific and quantifiable behavioral proxy for receptor activation. The open-field test provides general information on locomotor activity and anxiety-like behavior.

Step-by-Step Protocol: Head-Twitch Response (HTR) Assay

-

Animals: Use male C57BL/6J mice, as they exhibit a robust HTR.

-

Habituation: Place individual mice in clear observation chambers and allow them to habituate for 30 minutes.

-

Dosing: Administer vehicle or varying doses of MDNA (based on the dose-range finding study).

-

Observation: Following a set time post-injection (e.g., 10 minutes), record the number of head twitches for a 20-30 minute period. A head twitch is a rapid, rotational jerk of the head.

-

Data Analysis: Compare the number of head twitches in the MDNA-treated groups to the vehicle control group. A significant, dose-dependent increase in HTR is indicative of 5-HT2A agonist activity.

Data Interpretation and Go/No-Go Decision

The culmination of this preliminary screen is an integrated assessment of all in vitro and in vivo data. A successful compound profile at this stage would feature:

-

Potent and Selective Target Engagement: High affinity and functional potency at the desired target (e.g., 5-HT2A) with significantly lower affinity for other screened targets.

-

Clear In Vivo Target Engagement: A dose-dependent effect in a target-relevant behavioral assay (e.g., HTR).

-

Acceptable Safety Margin: A significant window (typically >30-100 fold) between the therapeutic concentration (in vitro EC50) and the off-target liability concentration (in vitro hERG IC50).

-

Favorable Behavioral Profile: No overt, dose-limiting adverse effects (e.g., seizures, severe stereotypy) in the open-field test at behaviorally active doses.

If MDNA meets these criteria, a "Go" decision would be warranted, advancing the compound to lead optimization, more extensive safety pharmacology, and pharmacokinetic studies.

References

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

-

Kinser, R., & Guo, S. (n.d.). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. eScholarship, University of California. Retrieved from [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

-

MDPI. (2022, July 11). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vivo Phenotypic Drug Discovery: Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. Retrieved from [Link]

-

PubMed. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Retrieved from [Link]

-

MedChemComm (RSC Publishing). (n.d.). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Retrieved from [Link]

-

ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

-

Slideshare. (n.d.). Herg assay,Structure, Various screening methods and Advantages. Retrieved from [Link]

-

Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions| Testing & Service. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

-

MDPI. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]

-

MDPI. (n.d.). Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. Retrieved from [Link]

-

Patsnap Synapse. (2024, April 2). What is Drug Safety Evaluation?. Retrieved from [Link]

-

Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

-

NCBI. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]

-

PubMed Central. (n.d.). Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and.... Retrieved from [Link]

-

FDA. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Drug Safety Evaluation: Methods and Protocols. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

-

ScienceDirect. (n.d.). Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. Retrieved from [Link]

-

FDA. (2017, November 24). The FDA's Drug Review Process: Ensuring Drugs Are Safe and Effective. Retrieved from [Link]

-

PubMed. (n.d.). and (R)-11-hydroxy-10-methylaporphine: synthesis, pharmacology, and modeling of D2A and 5-HT1A receptor interactions. Retrieved from [Link]

-

PubMed. (2002, July 18). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Retrieved from [Link]

-

MDPI. (n.d.). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Retrieved from [Link]

-

PubMed. (1980, February). Synthesis and analgesic activity of some 14 beta-substituted analogues of morphine. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis, biochemical, pharmacological characterization and in silico profile modelling of highly potent opioid orvinol and the. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-11-hydroxy- and (R)-11-hydroxy-10-methylaporphine: synthesis, pharmacology, and modeling of D2A and 5-HT1A receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. innoprot.com [innoprot.com]

- 8. innoprot.com [innoprot.com]

- 9. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 11. Herg assay,Structure, Various screening methods and Advantages | PPTX [slideshare.net]

- 12. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]

- 15. criver.com [criver.com]

- 16. Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery [escholarship.org]

- 17. researchgate.net [researchgate.net]

- 18. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. fda.gov [fda.gov]

- 20. Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the In Vitro Cytotoxicity of 1,2-Methylenedioxynoraporphine on Cancer Cell Lines

Preamble: The Rationale for This Guide

Aporphine alkaloids, a significant class of isoquinoline alkaloids, have garnered substantial interest in oncology research for their potent cytotoxic activities against various cancer cell lines.[1][2] These natural products and their synthetic derivatives represent a promising frontier in the development of novel chemotherapeutics, particularly in combating multidrug resistance.[1] This guide focuses on a specific member of this class, 1,2-Methylenedioxynoraporphine. While direct, extensive literature on this precise molecule is emerging, its structural similarity to well-studied aporphines like liriodenine, nantenine, and crebanine allows us to construct a robust, predictive framework for investigating its anticancer potential.[3][4][5]

This document is designed for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic guide that provides not only the "how" but, more critically, the "why" behind each experimental step. We will proceed from initial cytotoxicity screening to the elucidation of the molecular mechanisms of action, equipping your team with the validated workflows and expert insights necessary to rigorously evaluate this compound as a potential anticancer agent.

Section 1: Primary Assessment of Cytotoxicity

The foundational step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of the cell population. We will employ two complementary assays that measure different hallmarks of cell death: metabolic activity and membrane integrity.

The Principle of Complementary Cytotoxicity Assays